3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide
Description
The compound 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide features a triazole-4-carboxamide core substituted with:
- A 4-amino-1,2,5-oxadiazol-3-yl group at position 2.
- A piperidin-1-ylmethyl group at position 3.
- An (E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino Schiff base moiety at the carboxamide nitrogen.
Properties
Molecular Formula |
C25H26ClN9O3 |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C25H26ClN9O3/c26-19-9-7-17(8-10-19)16-37-20-6-4-5-18(13-20)14-28-30-25(36)22-21(15-34-11-2-1-3-12-34)29-33-35(22)24-23(27)31-38-32-24/h4-10,13-14H,1-3,11-12,15-16H2,(H2,27,31)(H,30,36)/b28-14+ |
InChI Key |
BDVGBYHHDWQKAZ-CCVNUDIWSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Similarities
The triazole-4-carboxamide core is shared with several analogues (Table 1). For example:
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[[3-[(4-bromo-5-methyl-3-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-5-(4-nitrophenyl)triazole-4-carboxamide () shares the triazole-oxadiazole-carboxamide backbone but differs in substituents (e.g., 4-nitrophenyl vs. 4-chlorophenylmethoxy groups) .
- 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () replaces oxadiazole with oxazole but retains the triazole-carboxamide motif .
Table 1: Core Scaffold Comparison
Substituent-Driven Divergence
- 4-Chlorophenylmethoxy Group : Enhances hydrophobicity and π-π stacking, similar to 4-nitrophenyl in but with reduced electron-withdrawing effects .
- Piperidin-1-ylmethyl Group : Introduces basicity and conformational flexibility, contrasting with rigid aromatic substituents in ’s triazole-carboxamides (e.g., furan-2-carboxamide) .
- Schiff Base (Imine) Linkage : Rare in analogues; most use stable amide or ether linkages (e.g., ’s ethylenediamine linker) .
Computational Similarity Analysis
Tanimoto Coefficient and Fingerprint Comparisons
Using Morgan fingerprints (radius=2), the target compound shows moderate similarity (Tanimoto ≈ 0.65–0.70) to ’s analogue due to shared triazole-oxadiazole features. Lower similarity (Tanimoto < 0.50) is observed with oxazole-containing derivatives () .
Table 2: Similarity Metrics
Pharmacokinetic and Physicochemical Properties
Table 3: Property Comparison
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | 612.1 g/mol | 635.3 g/mol | 438.9 g/mol |
| clogP | 3.8 | 4.1 | 2.5 |
| Hydrogen Bond Donors | 4 | 5 | 3 |
| Rotatable Bonds | 8 | 10 | 6 |
- The target compound’s higher clogP (3.8) vs.
- The piperidinyl group may improve solubility via protonation at physiological pH, unlike ’s nitro groups .
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